

What is the chemical structure of Pacidamycin 3

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Compound of Interest

Compound Name: *Pacidamycin 3*

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An In-depth Technical Guide to Pacidamycin 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pacidamycins are a family of nucleoside-peptide antibiotics produced by the bacterium *Streptomyces coeruleorubidus*.^{[1][2][3]} These natural products have garnered significant interest due to their specific and potent activity against *Pseudomonas aeruginosa*, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many antibiotics. The pacidamycins exert their antibacterial effect by inhibiting the enzyme MraY (translocase I), which is a crucial component in the biosynthesis of the bacterial cell wall.^{[1][4]} This unique mechanism of action makes them attractive candidates for the development of new antimicrobial agents. This guide focuses specifically on **Pacidamycin 3**, providing a detailed overview of its chemical structure, biological activity, and the experimental methodologies used for its study.

Chemical Structure of Pacidamycin 3

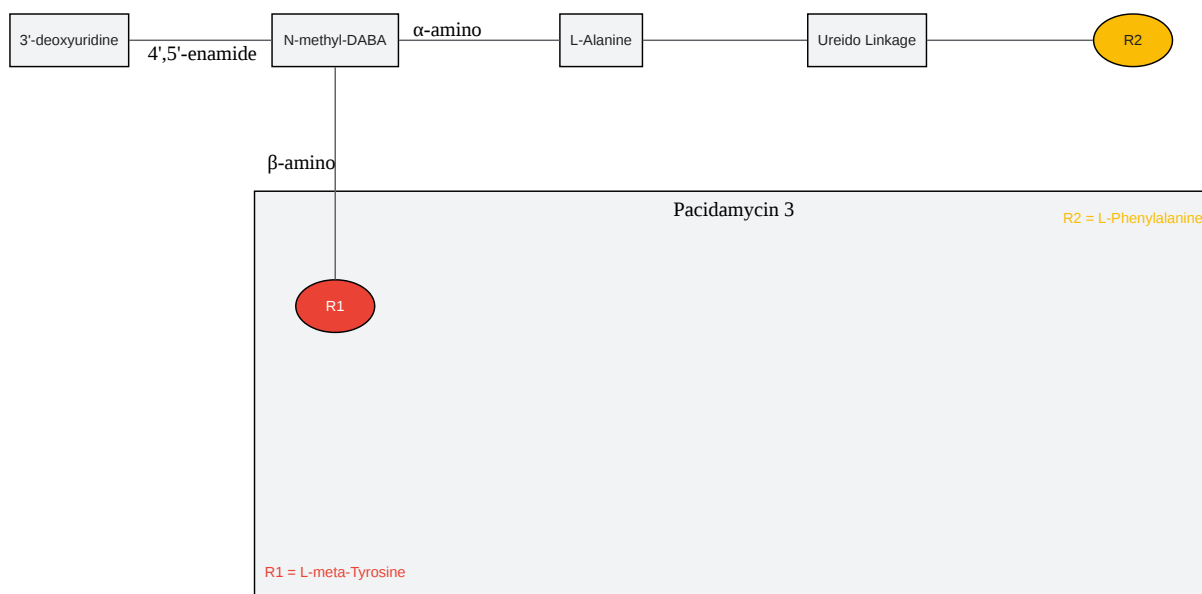
Pacidamycin 3 belongs to a class of uridyl tetra/pentapeptide antibiotics.^{[1][4]} The core structure of the pacidamycin family is characterized by a 3'-deoxyuridine nucleoside linked to a peptide backbone via a 4',5'-enamide bond to an N-methyl-2,3-diaminobutyric acid (DABA) residue.^{[1][5][6]} The various members of the pacidamycin family differ in the amino acid residues at the N- and C-termini of the peptide chain.

Based on the structural elucidation of the pacidamycin family, **Pacidamycin 3** is a pentapeptide with the following structure:

- Core Scaffold: 3'-deoxyuridine linked to N-methyl-(2S,3S)-2,3-diaminobutyric acid (DABA).
- N-terminal Amino Acid (R1): L-meta-Tyrosine (m-Tyr)
- C-terminal Amino Acid (R2): L-Phenylalanine (Phe)

The IUPAC name for the general pacidamycin structure is (2S)-2-[[[(2S)-1-[[[(2S,3S)-3-[[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-1-[[[(2R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methylamino]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoylamino]-3-(1H-indol-3-yl)propanoic acid.^[7]

Image of the Pacidamycin Core Structure with variations for **Pacidamycin 3**:



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Caption: Core chemical structure of Pacidamycins, highlighting the variable residues for **Pacidamycin 3**.

Quantitative Data

While specific quantitative data for **Pacidamycin 3** is not readily available in the reviewed literature, this section summarizes the known data for the pacidamycin family and the expected properties of **Pacidamycin 3** based on its structure.

Biological Activity

The pacidamycins exhibit a narrow spectrum of activity, primarily targeting *Pseudomonas aeruginosa*.^[8] The Minimum Inhibitory Concentrations (MICs) for the pacidamycin family against *P. aeruginosa* generally range from 8 to 64 µg/mL.^[8] For the wild-type *P. aeruginosa* strain PAO1, the MIC is reported to be in the range of 4 to 16 µg/mL.^[9]

Compound Family	Organism	MIC Range (µg/mL)
Pacidamycins	<i>Pseudomonas aeruginosa</i>	8 - 64 ^[8]
Pacidamycins	<i>Pseudomonas aeruginosa</i> PAO1	4 - 16 ^[9]

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of **Pacidamycin 3** based on its chemical structure.

Property	Value
Molecular Formula	C39H46N8O11
Molecular Weight	818.83 g/mol
LogP (predicted)	-1.5
Topological Polar Surface Area	300.1 Å ²
Hydrogen Bond Donors	10
Hydrogen Bond Acceptors	13

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **Pacidamycin 3**.

Isolation and Purification of Pacidamycins

The following is a general protocol for the isolation and purification of pacidamycins from *Streptomyces coeruleorubidus* cultures.^[2]

- Fermentation: Inoculate a suitable production medium with a spore suspension of *S. coeruleorubidus*. Incubate the culture at 28°C with shaking for 72 hours.
- Harvesting: Separate the mycelium from the culture broth by centrifugation or filtration.
- Extraction: Extract the culture filtrate with a water-immiscible organic solvent such as ethyl acetate at a slightly acidic pH.
- Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.
- Chromatography:
 - Initial Fractionation: Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of chloroform and methanol.
 - Further Purification: Pool the active fractions and further purify them using reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a water/acetonitrile gradient containing a small amount of trifluoroacetic acid (TFA).
- Characterization: Analyze the purified fractions by mass spectrometry and NMR to identify the different pacidamycin congeners, including **Pacidamycin 3**.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol outlines the determination of the MIC of **Pacidamycin 3** against *Pseudomonas aeruginosa* using the broth microdilution method.

- Prepare Antibiotic Stock Solution: Dissolve **Pacidamycin 3** in a suitable solvent (e.g., water or DMSO) to a known concentration (e.g., 1280 µg/mL).
- Prepare Microtiter Plate:
 - Add 100 µL of cation-adjusted Mueller-Hinton broth (CAMHB) to all wells of a 96-well microtiter plate.

- Add 100 μL of the antibiotic stock solution to the first well of each row to be tested.
- Serial Dilutions: Perform twofold serial dilutions of the antibiotic across the plate by transferring 100 μL from the first well to the second, mixing, and repeating this process for subsequent wells. Discard the final 100 μL from the last well.
- Prepare Bacterial Inoculum:
 - Culture *P. aeruginosa* in CAMHB to the mid-logarithmic phase of growth.
 - Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in each well after inoculation.
- Inoculation: Add 100 μL of the diluted bacterial suspension to each well, bringing the total volume to 200 μL .
- Controls: Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.

Sample Preparation for NMR and LC-MS Analysis

NMR Sample Preparation:

- Sample Quantity: Weigh 1-5 mg of purified **Pacidamycin 3**.
- Solvent: Dissolve the sample in approximately 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CD $_3$ OD) in a clean vial.
- Filtration: If the solution contains any particulate matter, filter it through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

- Final Volume: Ensure the final volume in the NMR tube is between 0.5 and 0.6 mL.

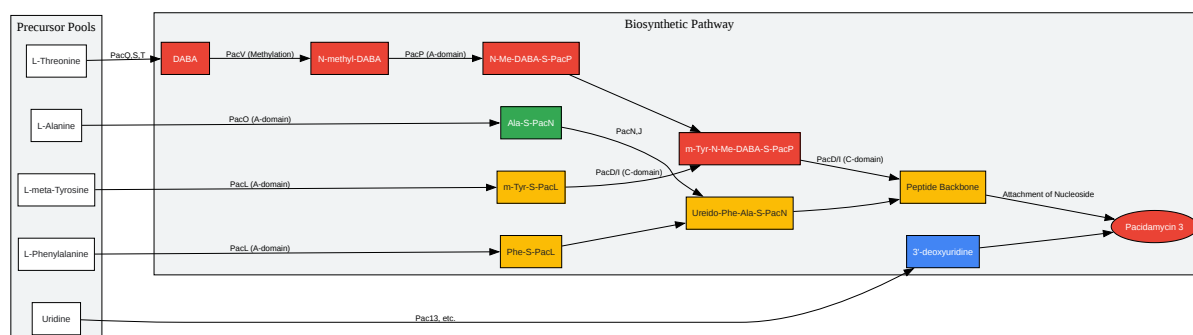
LC-MS Sample Preparation:

- Stock Solution: Prepare a stock solution of **Pacidamycin 3** in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
- Working Solution: Dilute the stock solution with the initial mobile phase solvent to a final concentration suitable for LC-MS analysis (typically in the range of 1-10 µg/mL).
- Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection into the LC-MS system.

Signaling Pathways and Mechanisms of Action

Biosynthesis of Pacidamycin 3

The biosynthesis of pacidamycins is carried out by a set of enzymes encoded by the *pac* gene cluster.[1][4] This process involves a nonribosomal peptide synthetase (NRPS) machinery.[5][6] The following diagram illustrates the proposed biosynthetic pathway for **Pacidamycin 3**.

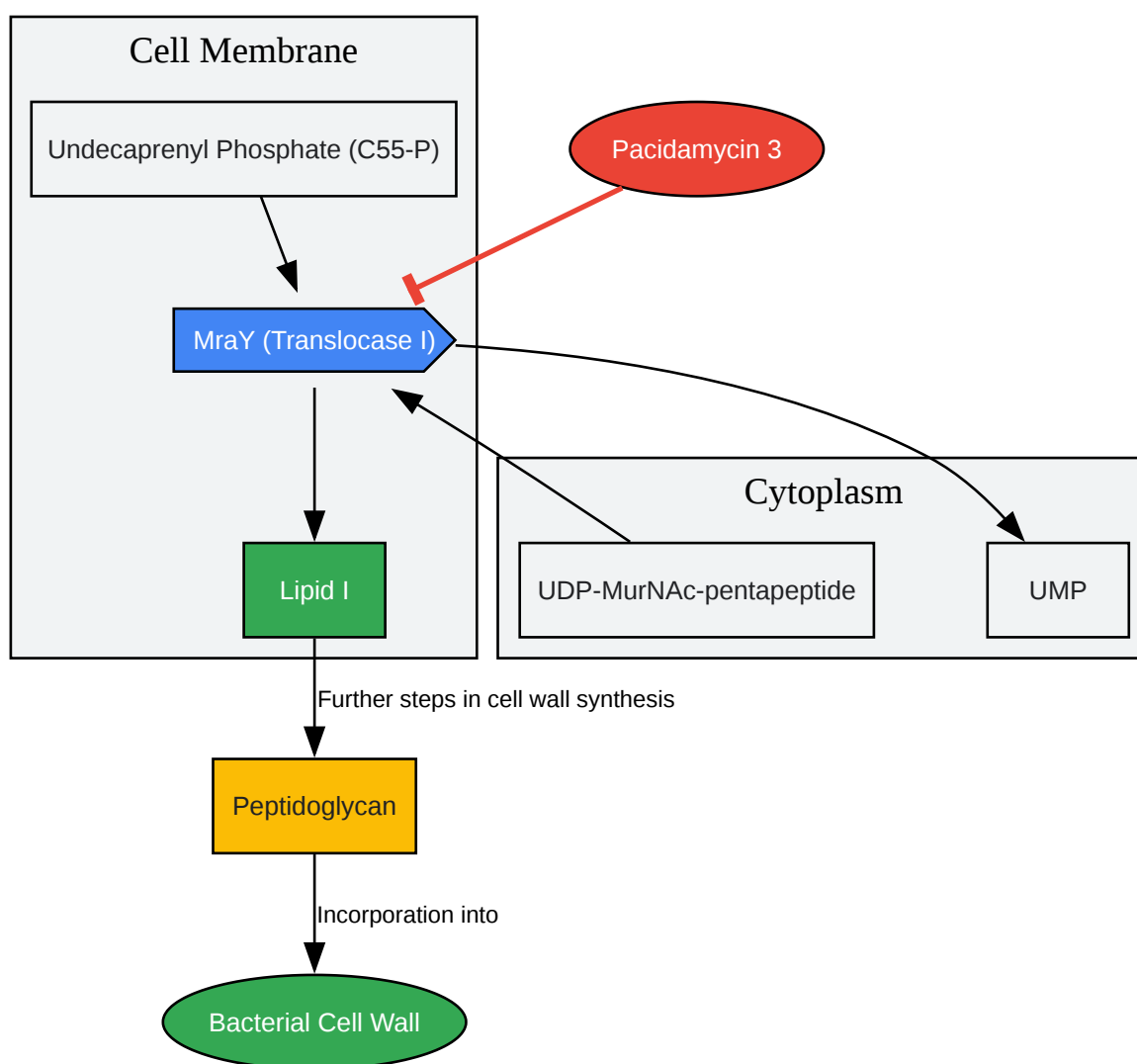


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Caption: Proposed biosynthetic pathway of **Pacidamycin 3** via a nonribosomal peptide synthetase (NRPS) system.

Mechanism of Action: Inhibition of MraY

The antibacterial activity of **Pacidamycin 3** stems from its ability to inhibit the bacterial enzyme MraY. MraY is an integral membrane protein that catalyzes the transfer of phospho-N-acetylmuramoyl-pentapeptide (P-MurNAc-pentapeptide) from UDP-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate (C₅₅-P), forming Lipid I.^{[10][11][12][13]} This is the first committed step in the membrane-associated stage of peptidoglycan biosynthesis. By inhibiting MraY, pacidamycins block the formation of Lipid I, thereby preventing the synthesis of the bacterial cell wall and ultimately leading to cell death.^{[1][4]}



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Caption: Mechanism of action of **Pacidamycin 3**, illustrating the inhibition of MraY and the subsequent disruption of bacterial cell wall synthesis.

Conclusion

Pacidamycin 3 is a promising member of the pacidamycin family of antibiotics with a targeted activity against *P. aeruginosa*. Its unique chemical structure and specific mechanism of action make it a valuable lead compound in the quest for new treatments against multidrug-resistant bacteria. Further research into the specific quantitative biological and physicochemical properties of **Pacidamycin 3**, along with detailed structure-activity relationship studies, will be crucial for its potential development as a therapeutic agent. The experimental protocols and mechanistic insights provided in this guide serve as a comprehensive resource for researchers in the field of antibiotic drug discovery and development.

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